Home > Products > Screening Compounds P62662 > MDMB-3en-BUTINACA
MDMB-3en-BUTINACA -

MDMB-3en-BUTINACA

Catalog Number: EVT-10915089
CAS Number:
Molecular Formula: C19H25N3O3
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MDMB-3en-BUTINACA is a synthetic cannabinoid that has gained attention for its potential psychoactive effects and its structural similarity to other synthetic cannabinoids. It is categorized under the class of synthetic cannabinoid receptor agonists, which are designed to mimic the effects of naturally occurring cannabinoids in the body. The compound is often studied in the context of its pharmacological properties, metabolism, and potential toxicity.

Source

MDMB-3en-BUTINACA was first synthesized as part of research into new psychoactive substances. It is derived from the indazole core structure, which is commonly found in various synthetic cannabinoids. The compound has been detected in various products marketed as legal highs and has been implicated in forensic analyses related to drug use.

Classification

MDMB-3en-BUTINACA belongs to a subgroup of synthetic cannabinoids known as indazole-based compounds. These compounds interact primarily with the cannabinoid receptors in the human body, specifically CB1 and CB2 receptors, leading to varied psychoactive effects.

Synthesis Analysis

Methods

The synthesis of MDMB-3en-BUTINACA typically involves several key steps:

  1. Formation of the Indazole Core: This is achieved through the cyclization of appropriate precursors under controlled conditions. The process may involve reactions such as condensation or cycloaddition.
  2. Attachment of Functional Groups: Subsequent steps involve adding various functional groups to the indazole core to enhance receptor binding affinity and selectivity.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for analytical studies.

Technical Details

The synthesis often requires specific reagents and solvents, with careful control over reaction conditions such as temperature and pH to optimize yield and purity. Analytical methods like gas chromatography-mass spectrometry (GC-MS) are employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

MDMB-3en-BUTINACA features a complex molecular structure characterized by an indazole core with various substituents that contribute to its activity as a synthetic cannabinoid. The specific arrangement of atoms influences its interaction with cannabinoid receptors.

Data

The molecular formula for MDMB-3en-BUTINACA is C_{19}H_{24}N_{2}O_{2}, with a molecular weight of approximately 312.41 g/mol. The compound's structure can be represented in various formats, including 2D and 3D structural diagrams that highlight the spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions

MDMB-3en-BUTINACA undergoes several chemical reactions typical for synthetic cannabinoids, including:

  1. Metabolism: In biological systems, MDMB-3en-BUTINACA is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions.
  2. Degradation: Under certain conditions, such as exposure to light or heat, MDMB-3en-BUTINACA can degrade into various metabolites, some of which may retain psychoactive properties.

Technical Details

Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized to study these reactions and identify metabolites formed during metabolism.

Mechanism of Action

Process

MDMB-3en-BUTINACA exerts its effects by binding to cannabinoid receptors in the brain and peripheral tissues. Upon binding:

  1. Activation of CB1 Receptors: This leads to psychoactive effects similar to those produced by delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis.
  2. Signal Transduction: The binding activates intracellular signaling pathways that modulate neurotransmitter release, impacting mood, perception, and cognition.

Data

Studies have shown that MDMB-3en-BUTINACA exhibits a high affinity for CB1 receptors, which correlates with its potent psychoactive effects observed in experimental models.

Physical and Chemical Properties Analysis

Physical Properties

MDMB-3en-BUTINACA is typically presented as a white crystalline powder with moderate solubility in organic solvents like acetonitrile but limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme temperatures or prolonged exposure to light.

Relevant analyses often include thermal analysis (e.g., differential scanning calorimetry) and spectroscopic methods (e.g., nuclear magnetic resonance) to characterize these properties comprehensively.

Applications

Scientific Uses

MDMB-3en-BUTINACA has several applications in scientific research:

  1. Pharmacological Studies: It serves as a model compound for studying cannabinoid receptor interactions and pharmacodynamics.
  2. Forensic Toxicology: The compound is frequently analyzed in toxicology reports related to drug use cases, helping to identify its presence in biological samples.
  3. Research on New Psychoactive Substances: Ongoing studies aim to understand its effects compared to traditional cannabinoids and assess potential therapeutic uses or risks associated with synthetic cannabinoids.
Synthesis and Structural Analogues of MDMB-3en-BUTINACA

Synthetic Pathways for Indazole-3-Carboxamide Derivatives

MDMB-3en-BUTINACA belongs to the indazole-3-carboxamide class of synthetic cannabinoid receptor agonists (SCRAs), characterized by an indazole core linked to a variably substituted carboxamide group. Its chemical designation is Methyl (S)-2-(1-(but-3-en-1-yl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, reflecting its core structural elements: a 1-but-3-enyl-substituted indazole ring, a carboxamide linker, and a tert-leucine methyl ester (MDMB) head group [5].

The synthesis typically follows a multi-step sequence:

  • Indazole Core Formation: Starting from substituted phenylhydrazines or ortho-substituted nitroaromatics, cyclization under reductive or thermal conditions yields the indazole scaffold. For MDMB-3en-BUTINACA, halogenation (e.g., bromination) at the indazole C5 position may occur at this stage [5].
  • N-Alkylation: The indazole nitrogen (N1) is alkylated with 4-bromobut-1-ene via nucleophilic substitution, introducing the "3en" (but-3-enyl) tail moiety.
  • Carboxamide Formation: The indazole-3-carboxylic acid is activated (e.g., via thionyl chloride to form the acid chloride) and coupled with the tert-leucine methyl ester amine precursor. This amide bond formation completes the core structure [5].

Purification employs techniques like column chromatography or recrystallization, with final characterization via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. This pathway aligns with patented routes for analogous indazole-3-carboxamides [5].

Structural Modifications and Structure-Activity Relationships of MDMB-3en-BUTINACA

MDMB-3en-BUTINACA’s structure comprises four modifiable regions influencing cannabinoid receptor affinity and functionality:

  • Indazole Core: Halogenation at position C5 (e.g., bromine) is a recent evasion tactic following Chinese analog controls (July 2021). Studies show C5 halogenation minimally alters CB1 receptor potency compared to non-halogenated analogs. Fluorination slightly enhances potency over bromination in vitro [5].
  • Tail Group ("3en"): The but-3-enyl (pent-4-enyl equivalent) chain optimizes receptor fit. Unsaturation (C=C bond) increases conformational flexibility and lipophilicity versus saturated alkyl tails, enhancing membrane permeability and binding kinetics [5].
  • Linker Group: The carboxamide linker (–C(O)NH–) is critical for hydrogen bonding with CB1 receptor residues (e.g., Lys192). Substitution with bioisosteres (e.g., acetamide) reduces potency [5].
  • Head Group ("MDMB"): The tert-leucine methyl ester head group confers high CB1 affinity. Methyl esters (e.g., MDMB) exhibit significantly higher potency than amides (e.g., ADB) due to better hydrophobic pocket occupancy within the receptor [5].

Table 1: Influence of Structural Variations on In Vitro CB1 Receptor Potency (EC₅₀)

Structural ElementModificationRelative CB1 PotencyKey SAR Insight
Indazole C5UnsubstitutedHigh (Reference)Halogenation for legal evasion, not potency
BromineModerate↓ Potency vs. non-halogenated
FluorineHighComparable to unsubstituted
Tail GroupButyl (saturated)ModerateFlexibility enhances binding
But-3-enyl ("3en")HighOptimal length/unsaturation
FluorobenzylLowSteric hindrance reduces efficacy
Head Grouptert-Leucine methyl ester (MDMB)Very HighSuperior hydrophobic interactions
tert-Leucinamide (ADB)High↓ Efficacy vs. methyl ester
Valine methyl ester (MMB)ModerateShorter alkyl chain reduces affinity

Data synthesized from AequoScreen® CB1 assays [5]

Comparative Analysis with Emerging Synthetic Cannabinoid Analogues

The 2021 Chinese analog controls triggered a surge in structurally novel SCRAs, including halogenated indazole derivatives and analogs with modified linkers or tails. MDMB-3en-BUTINACA exemplifies this evolution, closely paralleling newer entities like:

  • MDMB-5′Br-BUTINACA: Features a C5-brominated indazole core. Demonstrates similar CB1 potency to non-brominated analogs (EC₅₀: 12.5 nM vs. ADB-BUTINACA’s 11.5 nM), confirming halogenation’s primary role in circumventing legislation rather than enhancing activity [5].
  • ADB-5′Br-PINACA/ADB-4en-5′Br-PINACA: Share the brominated core but vary in tail length/saturation. The pent-4-enyl tail (vs. but-3-enyl) shows comparable potency, indicating tail unsaturation mitigates steric effects of halogenation [5].
  • MDMB-5′Me-INACA: Incorporates a methyl group (not halogen) at C5. Potency data is emerging, but initial analyses suggest reduced efficacy versus halogenated or unsubstituted cores [5].

Properties

Product Name

MDMB-3en-BUTINACA

IUPAC Name

methyl (2S)-2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C19H25N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23)/t16-/m1/s1

InChI Key

KMTRIILAGPIBSD-MRXNPFEDSA-N

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCC=C

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.